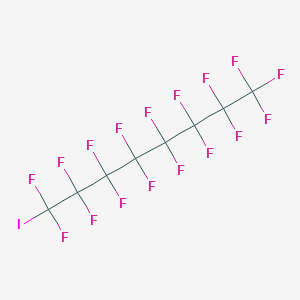

Perfluorooctyl iodide

Cat. No. B136025

Key on ui cas rn:

507-63-1

M. Wt: 545.96 g/mol

InChI Key: KWXGJTSJUKTDQU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05618986

Procedure details

Into a 500 cc four-necked equipped with a stirrer, a reflux condenser, a dropping funnel and a thermometer, 200 cc of methanol and 32.4 g (0.6 mol) of sodium methoxide were charged. The reactor was heated to bring the internal temperature to 60° C. Then, 273 g of (0.5 mol) of C8F17I was dropwise added thereto over a period of one hour. After completion of the dropwise addition, heating and refluxing were continued for 10 hours. The conversion at that time was 99.8%. The reactor was cooled to room temperature. Then, 300 g of water was added to dissolve precipitated potassium iodide. The crude reaction solution was separated into two layers, and the fluorocarbon layer (lower layer) was further washed with 300 g of water to obtain 201 g of C8F17H having a purity of 99.4%. In the reactor, no formation of tar was observed.

Identifiers

|

REACTION_CXSMILES

|

CO.C[O-].[Na+].[C:6](I)([C:9]([C:12]([C:15]([C:18]([C:21]([C:24]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25])([F:23])[F:22])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7]>O>[CH:6]([C:9]([C:12]([C:15]([C:18]([C:21]([C:24]([C:27]([F:28])([F:29])[F:30])([F:25])[F:26])([F:22])[F:23])([F:20])[F:19])([F:17])[F:16])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

sodium methoxide

|

|

Quantity

|

32.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

273 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I

|

Step Three

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 500 cc four-necked equipped with a stirrer, a reflux condenser, a dropping funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to 60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

were continued for 10 hours

|

|

Duration

|

10 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated potassium iodide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated into two layers

|

WASH

|

Type

|

WASH

|

|

Details

|

the fluorocarbon layer (lower layer) was further washed with 300 g of water

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 201 g | |

| YIELD: CALCULATEDPERCENTYIELD | 95.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |